Potassium 2-chloro-4-nitrobenzoate
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Overview
Description
Potassium 2-chloro-4-nitrobenzoate is a chemical compound with the molecular formula C7H3ClKNO4. It is the potassium salt of 2-chloro-4-nitrobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-chloro-4-nitrobenzoate can be synthesized through the neutralization of 2-chloro-4-nitrobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-chloro-4-nitrobenzoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the product is then isolated by filtration and dried .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates, depending on the nucleophile used.
Reduction Reactions: The major product is 2-chloro-4-aminobenzoate.
Scientific Research Applications
Potassium 2-chloro-4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme activities and other biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of potassium 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atom can also participate in substitution reactions, modifying the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrobenzoic acid: The parent acid of potassium 2-chloro-4-nitrobenzoate.
2-Chloro-4-fluoro-5-nitrobenzoic acid: A similar compound with a fluorine atom instead of a nitro group.
2-Chloro-4-aminobenzoic acid: The reduction product of 2-chloro-4-nitrobenzoic acid
Uniqueness
This compound is unique due to its potassium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile for use in various chemical reactions and industrial applications compared to its parent acid and other similar compounds .
Properties
CAS No. |
59639-91-7 |
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Molecular Formula |
C7H3ClKNO4 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
potassium;2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C7H4ClNO4.K/c8-6-3-4(9(12)13)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
RFOMKRIDPCCWRA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
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